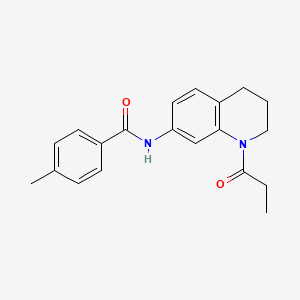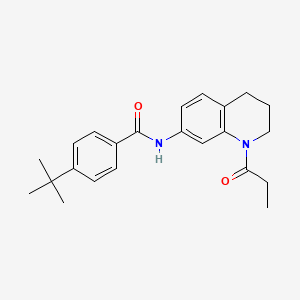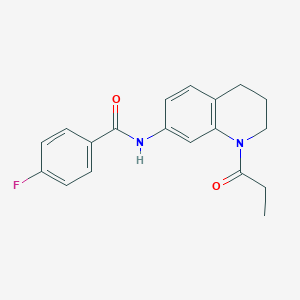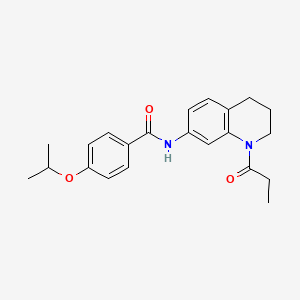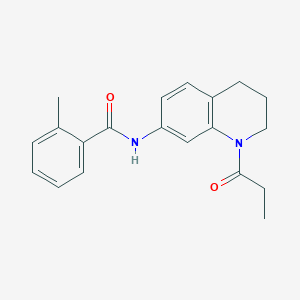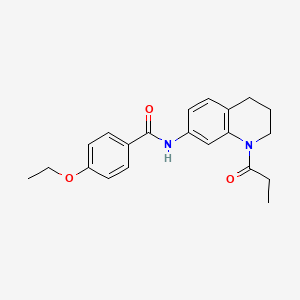
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (also known as ETP-N-PPTQ) is a small molecule that has recently gained attention in scientific research due to its potential applications in various fields. This molecule has been studied for its ability to act as a substrate for enzymes, as a ligand for receptors, and as a scaffold for drug design. ETP-N-PPTQ is also a promising compound for use in lab experiments due to its low toxicity and easy synthesis.
Aplicaciones Científicas De Investigación
ETP-N-PPTQ has been studied for its potential applications in various fields. It has been used as a substrate for enzymes, as a ligand for receptors, and as a scaffold for drug design. It has also been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, ETP-N-PPTQ has been investigated for its ability to modulate the activity of certain G-protein coupled receptors (GPCRs), which are involved in a variety of physiological processes.
Mecanismo De Acción
The mechanism of action of ETP-N-PPTQ is not yet fully understood. However, it is believed that the molecule binds to certain enzymes and GPCRs, which results in the inhibition or modulation of their activity. For example, it is thought that ETP-N-PPTQ binds to COX-2 and inhibits its activity, resulting in the inhibition of inflammation. It is also believed that ETP-N-PPTQ binds to certain GPCRs and modulates their activity, which can lead to changes in physiological processes.
Biochemical and Physiological Effects
ETP-N-PPTQ has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as COX-2, which is involved in inflammation. Additionally, it has been shown to modulate the activity of certain GPCRs, which can lead to changes in physiological processes. For example, it has been shown to modulate the activity of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ETP-N-PPTQ has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it has low toxicity and is relatively inexpensive to produce. However, it is important to note that ETP-N-PPTQ is not yet fully understood and may have unknown effects on biochemical and physiological processes.
Direcciones Futuras
The potential applications of ETP-N-PPTQ are still being explored. Future research could focus on further elucidating the mechanism of action of the molecule, as well as investigating its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of ETP-N-PPTQ as a substrate for enzymes and as a ligand for receptors. Finally, research could be done to investigate the potential of ETP-N-PPTQ as a scaffold for drug design.
Métodos De Síntesis
ETP-N-PPTQ can be synthesized from commercially available starting materials. The synthesis procedure involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl chloride (PPTQ-Cl) with 2-ethoxybenzamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the resulting product is ETP-N-PPTQ.
Propiedades
IUPAC Name |
2-ethoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-20(24)23-13-7-8-15-11-12-16(14-18(15)23)22-21(25)17-9-5-6-10-19(17)26-4-2/h5-6,9-12,14H,3-4,7-8,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAJHCCAZWZMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





